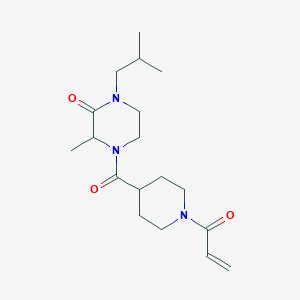
4-(1-Acryloylpiperidine-4-carbonyl)-1-isobutyl-3-methylpiperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-1-(2-methylpropyl)-4-[1-(prop-2-enoyl)piperidine-4-carbonyl]piperazin-2-one is a complex organic compound that belongs to the class of piperazine derivatives. Compounds in this class are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-(2-methylpropyl)-4-[1-(prop-2-enoyl)piperidine-4-carbonyl]piperazin-2-one typically involves multiple steps, including the formation of the piperazine ring, the introduction of the piperidine moiety, and the addition of various functional groups. Common reagents used in these reactions include alkyl halides, amines, and acyl chlorides. Reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized for cost-effectiveness and environmental sustainability, incorporating green chemistry principles where possible.
Analyse Des Réactions Chimiques
Types of Reactions
3-methyl-1-(2-methylpropyl)-4-[1-(prop-2-enoyl)piperidine-4-carbonyl]piperazin-2-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, piperazine derivatives are often studied for their potential as enzyme inhibitors or receptor agonists/antagonists. This compound could be investigated for its interactions with specific biological targets.
Medicine
Medically, compounds like 3-methyl-1-(2-methylpropyl)-4-[1-(prop-2-enoyl)piperidine-4-carbonyl]piperazin-2-one may be explored for their therapeutic potential in treating conditions such as neurological disorders, infections, or cancer.
Industry
Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 3-methyl-1-(2-methylpropyl)-4-[1-(prop-2-enoyl)piperidine-4-carbonyl]piperazin-2-one would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. Detailed studies would be required to elucidate the exact pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-methylpropyl)-4-[1-(prop-2-enoyl)piperidine-4-carbonyl]piperazin-2-one
- 3-methyl-1-(2-methylpropyl)-4-[1-(prop-2-enoyl)piperidine-4-carbonyl]piperidine
Uniqueness
Compared to similar compounds, 3-methyl-1-(2-methylpropyl)-4-[1-(prop-2-enoyl)piperidine-4-carbonyl]piperazin-2-one may exhibit unique properties due to the specific arrangement of its functional groups. These differences could result in distinct biological activities or chemical reactivity, making it a compound of interest for further study.
Propriétés
Formule moléculaire |
C18H29N3O3 |
|---|---|
Poids moléculaire |
335.4 g/mol |
Nom IUPAC |
3-methyl-1-(2-methylpropyl)-4-(1-prop-2-enoylpiperidine-4-carbonyl)piperazin-2-one |
InChI |
InChI=1S/C18H29N3O3/c1-5-16(22)19-8-6-15(7-9-19)18(24)21-11-10-20(12-13(2)3)17(23)14(21)4/h5,13-15H,1,6-12H2,2-4H3 |
Clé InChI |
MXTYERSRZYFDNB-UHFFFAOYSA-N |
SMILES canonique |
CC1C(=O)N(CCN1C(=O)C2CCN(CC2)C(=O)C=C)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[[2-(Trifluoromethoxy)phenyl]methyl]piperidine](/img/structure/B13537167.png)
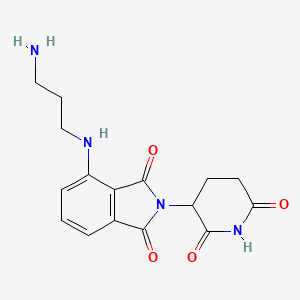
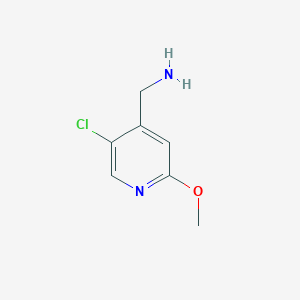


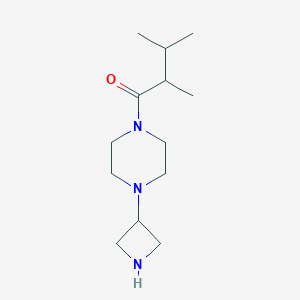


![1-[2-(Methanesulfonyl)phenyl]methanesulfonamide](/img/structure/B13537236.png)
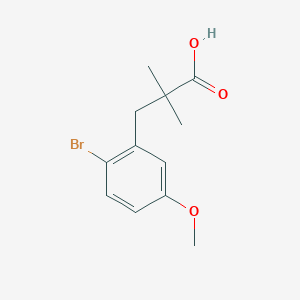


![2-[(1R,7S)-3,5-dioxo-4-azatricyclo[5.2.1.0,2,6]dec-8-en-4-yl]propanoic acid](/img/structure/B13537267.png)

